Tetrabutylammonium (cyano-C)trihydroborate
CAS No.: 43064-96-6
Cat. No.: VC2449804
Molecular Formula: C17H36BN2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43064-96-6 |
---|---|
Molecular Formula | C17H36BN2 |
Molecular Weight | 279.3 g/mol |
Standard InChI | InChI=1S/C16H36N.CBN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
Standard InChI Key | WBJUINJNOBNWHN-UHFFFAOYSA-N |
SMILES | [B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC |
Canonical SMILES | [B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC |
Introduction
Chemical Structure and Properties
Tetrabutylammonium (cyano-C)trihydroborate consists of a tetrabutylammonium cation paired with a cyanoborohydride anion, which is responsible for its reducing properties. The compound features a quaternary ammonium structure with four butyl chains attached to the nitrogen atom, giving it specific solubility characteristics that differ from other borohydride reducing agents. The cyanoborohydride anion contains a boron atom bonded to three hydrogen atoms and one cyano group, creating a unique reactivity profile compared to other borohydride derivatives.
Physical and Chemical Properties
The physical and chemical properties of Tetrabutylammonium (cyano-C)trihydroborate make it particularly useful in organic synthesis applications. These properties are summarized in the table below:
Property | Value/Description |
---|---|
CAS Number | 43064-96-6 |
Molecular Formula | C₁₇H₃₆BN₂ |
Molecular Weight | 279.3 g/mol |
Physical State | Solid at room temperature |
Standard InChI | InChI=1S/C16H36N.CBN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
Standard InChIKey | WBJUINJNOBNWHN-UHFFFAOYSA-N |
SMILES Notation | [B-]C#N.CCCCN+(CCCC)CCCC |
PubChem Compound ID | 11780989 |
The chemical structure of this compound combines the solubility advantages of the lipophilic tetrabutylammonium cation with the selective reducing capabilities of the cyanoborohydride anion. This unique combination contributes to its effectiveness in organic synthesis reactions where selectivity and mild reaction conditions are required.
Synthetic Applications
Tetrabutylammonium (cyano-C)trihydroborate has found extensive application in organic synthesis primarily due to its selective reducing capabilities. The compound is particularly valued for its ability to perform reductions under mild conditions, thereby preserving other sensitive functional groups within complex molecules.
Reduction of Aldehydes and Ketones
One of the most important applications of Tetrabutylammonium (cyano-C)trihydroborate is the reduction of aldehydes and ketones to their corresponding alcohols. The compound's selectivity allows chemists to reduce specific carbonyl groups while leaving other reactive functionalities intact. This selectivity makes it invaluable in the synthesis of complex organic molecules with multiple functional groups, such as pharmaceuticals and natural products.
Reductive Amination Reactions
Tetrabutylammonium (cyano-C)trihydroborate serves as an effective reducing agent in reductive amination reactions, which are crucial for the formation of carbon-nitrogen bonds in organic synthesis. The mild reaction conditions provided by this compound allow for the selective reduction of iminium intermediates without affecting other reducible groups in the molecule. This selective reduction capability is particularly advantageous in the synthesis of amine-containing compounds, which are prevalent in pharmaceutical agents and biologically active molecules.
Advantages in Organic Synthesis
The popularity of Tetrabutylammonium (cyano-C)trihydroborate in organic synthesis can be attributed to several advantages it offers over other reducing agents.
Mild Reaction Conditions
Tetrabutylammonium (cyano-C)trihydroborate operates effectively under mild conditions, typically at room temperature or slightly elevated temperatures. This characteristic reduces the risk of unwanted side reactions and decomposition of sensitive substrates, making it suitable for complex molecule synthesis where preserving structural integrity is crucial.
Solubility Profile
The tetrabutylammonium cation imparts enhanced solubility in organic solvents compared to inorganic borohydride salts. This improved solubility expands the range of reaction media that can be used, providing greater flexibility in reaction design and optimization. The ability to perform reactions in various organic solvents also facilitates homogeneous reaction conditions, which often lead to more consistent and predictable outcomes.
Comparison with Other Reducing Agents
Tetrabutylammonium (cyano-C)trihydroborate belongs to a family of reducing agents that includes sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). Each of these compounds offers distinct advantages and limitations in organic synthesis applications.
Comparative Reactivity
The table below compares the reactivity profiles of Tetrabutylammonium (cyano-C)trihydroborate with other common reducing agents:
Reducing Agent | Aldehydes | Ketones | Esters | Carboxylic Acids | Amides | pH Sensitivity |
---|---|---|---|---|---|---|
Tetrabutylammonium (cyano-C)trihydroborate | Moderate | Moderate | Low | Very Low | Very Low | Moderate |
Sodium Borohydride (NaBH₄) | High | High | Low | Very Low | Very Low | High |
Sodium Cyanoborohydride (NaBH₃CN) | Low | Low | Very Low | Very Low | Very Low | High |
Lithium Aluminum Hydride (LiAlH₄) | Very High | Very High | Very High | Very High | High | Very High |
This comparison highlights the intermediate reactivity of Tetrabutylammonium (cyano-C)trihydroborate, which contributes to its selective reducing capabilities. The compound's moderate reactivity allows for controlled reductions in complex molecular environments, making it a valuable tool in the synthetic chemist's arsenal.
Specification | Typical Value |
---|---|
Appearance | Solid |
Purity | ≥97% |
Application | For research use only |
Restrictions | Not for human or veterinary use |
These specifications ensure that researchers have access to high-quality material for their synthetic applications, contributing to reproducible and reliable experimental outcomes.
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